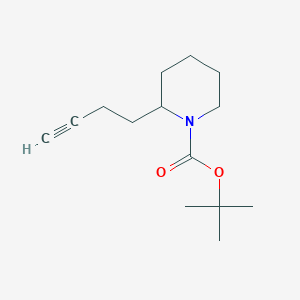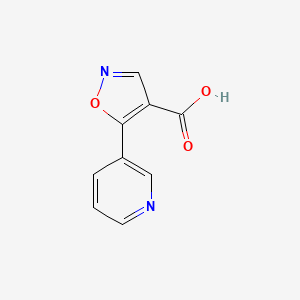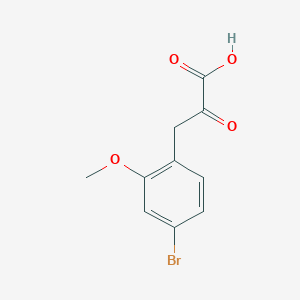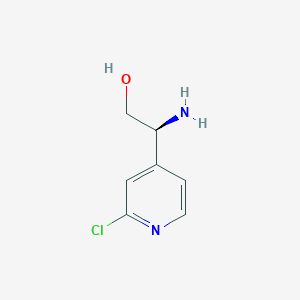
(S)-2-Amino-2-(2-chloropyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol typically begins with 2-chloropyridine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: In industrial settings, the production of (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, amino alcohols, and carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used in research to understand various biochemical pathways and their regulation.
Medicine:
Pharmaceuticals: (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(2S)-2-amino-2-(2-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in (2S)-2-amino-2-(2-chloropyridin-4-yl)ethan-1-ol makes it more reactive in substitution reactions compared to its bromine and fluorine analogs.
Biological Activity: The specific interactions of the chlorine-substituted compound with biological targets may differ, leading to unique biological effects and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-3-5(1-2-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clave InChI |
VZCRYMQOVNCKPS-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CN=C(C=C1[C@@H](CO)N)Cl |
SMILES canónico |
C1=CN=C(C=C1C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


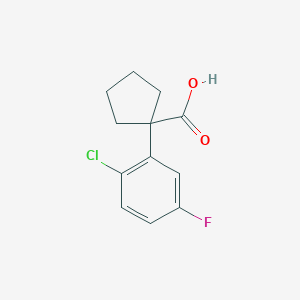
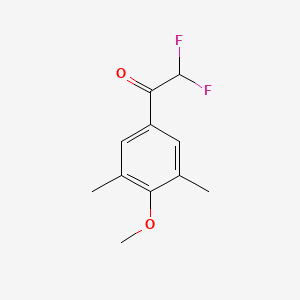
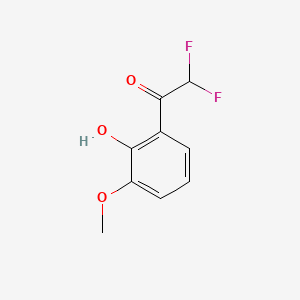
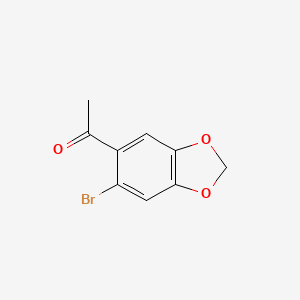

![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)
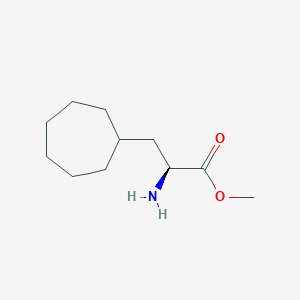
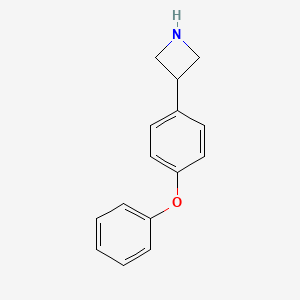
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
